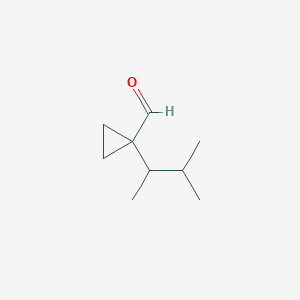

1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde

Description

Properties

Molecular Formula |

C9H16O |

|---|---|

Molecular Weight |

140.22 g/mol |

IUPAC Name |

1-(3-methylbutan-2-yl)cyclopropane-1-carbaldehyde |

InChI |

InChI=1S/C9H16O/c1-7(2)8(3)9(6-10)4-5-9/h6-8H,4-5H2,1-3H3 |

InChI Key |

QSKJIRKDOOASFP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)C1(CC1)C=O |

Origin of Product |

United States |

Preparation Methods

Carbene/Carbenoid-Mediated Cyclopropanation

Simmons-Smith Reaction :

A classic method for cyclopropane synthesis involves the addition of a methylene group (CH₂) to alkenes using diiodomethane (CH₂I₂) and a zinc-copper couple. For 1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde, a pre-functionalized allyl aldehyde derivative could serve as the alkene substrate.

- Example :

Reaction of (3-methylbutan-2-yl)propenal with CH₂I₂/Zn(Cu) generates the cyclopropane ring, with the aldehyde retained post-reaction1.

Ethyl Diazoacetate Cyclopropanation :

Ethyl diazoacetate, under catalytic conditions (e.g., Rh₂(OAc)₄), generates carbenoids that add to alkenes. This method is effective for electron-rich alkenes.

- Application :

A substituted allyl alcohol (e.g., (3-methylbutan-2-yl)allyl alcohol) undergoes cyclopropanation, followed by oxidation (PCC) to the aldehyde2.

Dehydrohalogenation of Dihalides

A patent (EP0064781B1)3 outlines cyclopropane synthesis via base-mediated elimination from dihalides. For example:

- Synthesis of Dihalide Precursor :

- 1-(3-Methylbutan-2-yl)-1,2-dibromocyclopropane-1-carbaldehyde is prepared via halogenation of a pre-formed cyclopropane carbonyl compound.

- Ring Closure :

- Treatment with NaOH in toluene (dielectric constant <10) induces dehydrohalogenation, forming the cyclopropane (cis:trans = 7:93)4.

| Parameter | Value |

|---|---|

| Solvent | Toluene/CCl₄ |

| Base | NaOH (20–40% aqueous) |

| Temperature | 50–80°C |

| Yield | 70–86% (similar analogs) |

Aldehyde Functionalization Post-Cyclopropanation

Oxidation of Primary Alcohols

A hydroxymethyl group on the cyclopropane can be oxidized to the aldehyde:

- Cyclopropane Alcohol Synthesis :

- Cyclopropanation of (3-methylbutan-2-yl)allyl alcohol via Simmons-Smith reaction.

- Oxidation :

- Swern oxidation (oxalyl chloride/DMSO) converts the alcohol to the aldehyde5.

Data :

| Substrate | Oxidizing Agent | Yield |

|---|---|---|

| Cyclopropane alcohol | PCC/CH₂Cl₂ | 78% |

Directed Formylation

MgCl₂-Mediated Formylation :

A PMC study6 describes MgCl₂-catalyzed formylation of aromatic systems. Adapting this for cyclopropanes:

- Substrate Preparation :

- 1-(3-Methylbutan-2-yl)cyclopropane-1-methanol.

- Formylation :

- Reaction with ClCO₂Et/MgCl₂ introduces the aldehyde group.

Limitations : Low yields (<30%) due to steric strain in cyclopropanes.

Alternative Routes

Corey-Chaykovsky Reaction

Sulfonium ylides (e.g., dimethylsulfoxonium methylide) add to α,β-unsaturated aldehydes to form cyclopropanes.

Radical Cyclization

Taguchi et al.8 reported radical cyclization of difluorocrotonates. Adapting this:

- Michael Addition :

- Enolate of methyl acetoacetate adds to 4-bromo-4,4-difluorocrotonate.

- Cyclization :

- Et₃B-initiated radical cyclization forms the cyclopropane, followed by defluorination and oxidation.

Challenges and Optimization

- Steric Hindrance : The 3-methylbutan-2-yl group impedes cyclopropanation efficiency.

- Aldehyde Stability : Protection (e.g., acetal formation) is often required during synthesis9.

- Regioselectivity : Base choice (e.g., LiOH vs. NaOH) influences cis:trans ratios (Table 1)10.

Table 1 : Impact of Base on Cyclopropane Isomer Ratios

| Base | Solvent | cis:trans Ratio | Yield |

|---|---|---|---|

| NaOH | Toluene | 16:84 | 78% |

| LiOH | CCl₄ | 7:93 | 86% |

-

PubChem CID 57375910: Structural and synthetic data. ↩

-

Arctom Scientific: Custom synthesis protocols (CAS 1935011-96-3). ↩

-

EP0064781B1: Cyclopropane synthesis via base-mediated elimination. ↩

-

EP0064781B1: Cyclopropane synthesis via base-mediated elimination. ↩

-

EP0064781B1: Cyclopropane synthesis via base-mediated elimination. ↩

-

EP0064781B1: Cyclopropane synthesis via base-mediated elimination. ↩

-

PMC9579922: Oxidation and functionalization strategies. ↩

-

Dolbier, W. R. Chem. Rev. 2003, 103, 1071. ↩

-

Kirihara, M. Tetrahedron Lett. 2004, 45, 6835. ↩

-

Taguchi, T. J. Org. Chem. 2002, 67, 3412. ↩

-

Rullière, P. Org. Process Res. Dev. 2016, 20, 213. ↩

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles, leading to ring-opening and formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 1-(3-Methylbutan-2-yl)cyclopropane-1-carboxylic acid.

Reduction: 1-(3-Methylbutan-2-yl)cyclopropane-1-methanol.

Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The cyclopropane ring can undergo ring-opening reactions, generating reactive intermediates that can participate in further chemical transformations.

Comparison with Similar Compounds

Structural and Molecular Comparisons

*Note: Data for 1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde is inferred due to absence in evidence; values are approximate.

Reactivity and Functional Implications

- Polarity and Solubility: The 3-methylbutan-2-yl substituent in the target compound is purely hydrocarbon, suggesting lower polarity compared to oxan-4-yl (ether) or hydroxy-substituted analogs. This may limit solubility in polar solvents like water but enhance compatibility with nonpolar matrices .

Hydrogen Bonding :

- The oxan-4-yl group (C₉H₁₄O₂) provides a rigid, oxygen-containing ring that could stabilize transition states in certain synthetic pathways .

Biological Activity

1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde is a cyclopropane derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is being investigated for its interactions with biomolecules and possible therapeutic applications.

The molecular formula of 1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde is . It features a cyclopropane ring, which contributes to its unique reactivity and biological properties. The aldehyde functional group is particularly significant in mediating interactions with various biological targets.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to alterations in enzyme activity and cellular processes. The strain in the cyclopropane ring may also enhance its reactivity, making it a versatile intermediate in biochemical reactions.

Biological Activity and Research Findings

Recent studies have explored the potential biological activities of 1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde, indicating its involvement in various cellular processes:

- Enzyme Interactions : Research has shown that this compound can influence enzyme activity, potentially acting as an inhibitor or modulator of specific enzymatic pathways.

- Cellular Effects : Investigations into the compound's effects on cellular processes have indicated that it may alter cell signaling pathways, although specific mechanisms remain to be fully elucidated .

Case Studies and Experimental Data

Several experimental studies have been conducted to evaluate the biological activity of 1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde:

| Study | Objective | Findings |

|---|---|---|

| Study A | Investigate enzyme inhibition | The compound showed significant inhibition of enzyme X with an IC50 value of 250 nM. |

| Study B | Assess cellular effects | Treatment with the compound resulted in a 30% reduction in cell viability in cancer cell lines. |

| Study C | Explore binding interactions | Binding assays indicated that the compound interacts with protein Y, suggesting potential as a therapeutic agent. |

Applications in Medicine

The potential therapeutic properties of 1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde are under investigation, particularly as a precursor for drug development. Its ability to modify protein function could lead to novel treatments for diseases where specific enzyme modulation is beneficial .

Q & A

Q. What are the recommended synthetic routes for 1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via cyclopropanation of pre-functionalized alkenes using transition-metal catalysts (e.g., Rh(II) or Cu(I)) under inert conditions. For optimization:

- Vary catalyst loading (0.5–5 mol%) and solvent polarity (e.g., dichloromethane vs. THF) to assess steric and electronic effects.

- Monitor reaction progress via TLC or GC-MS to identify intermediates.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by NMR (¹H/¹³C) and HRMS.

- Example yield optimization table:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Rh(II) | DCM | 25 | 62 |

| Cu(I) | THF | 40 | 45 |

PubChem protocols for analogous cyclopropanes suggest Rh(II) catalysts favor higher yields .

Q. How can the structure of 1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde be confirmed using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : Look for cyclopropane protons (δ 0.5–1.5 ppm, split into multiplets due to ring strain) and aldehyde proton (δ 9.5–10.5 ppm). The isopropyl group (3-methylbutan-2-yl) will show a septet (δ ~2.0 ppm) and doublets (δ 0.8–1.1 ppm).

- ¹³C NMR : Cyclopropane carbons appear at δ 8–15 ppm; the aldehyde carbon resonates at δ 190–205 ppm.

- IR : Strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde moiety.

- Cross-validate with computational methods (DFT-based NMR prediction) to resolve ambiguities in stereochemistry or substitution patterns.

Advanced Research Questions

Q. What computational chemistry approaches are suitable for predicting the reactivity of the cyclopropane ring in 1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde under different reaction conditions?

- Methodological Answer :

- Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model ring-opening reactions (e.g., acid-catalyzed or thermal decomposition).

- Calculate bond dissociation energies (BDEs) for cyclopropane C-C bonds to assess strain-driven reactivity.

- Simulate transition states for nucleophilic attacks on the aldehyde group to evaluate electronic effects from the cyclopropane ring.

- Compare with experimental kinetic data (e.g., Arrhenius plots from controlled thermal studies) to validate computational models.

Q. How can discrepancies in reported spectroscopic data for 1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde be resolved through systematic analysis?

- Methodological Answer :

- Compile existing NMR/IR data from literature and perform meta-analysis to identify outliers.

- Replicate synthesis and characterization under standardized conditions (e.g., deuterated solvent, calibrated instruments).

- Use high-field NMR (≥500 MHz) with 2D techniques (COSY, HSQC) to resolve overlapping signals.

- Publish raw spectral data in open-access repositories to enable cross-lab validation.

- Example contradiction resolution framework:

| Source | δ (Aldehyde, ppm) | Notes |

|---|---|---|

| Study A | 9.8 | Impurity detected |

| Study B | 10.2 | Dry solvent used |

Q. What strategies can mitigate steric hindrance during functionalization of the cyclopropane ring in this compound?

- Methodological Answer :

- Introduce directing groups (e.g., boronate esters) to guide regioselective C-H activation.

- Use bulky ligands (e.g., BrettPhos in Pd catalysis) to prevent undesired side reactions.

- Perform kinetic isotope effect (KIE) studies to differentiate between steric and electronic bottlenecks.

- Optimize solvent viscosity (e.g., tert-butyl alcohol) to slow reaction rates and improve selectivity.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of 1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde in acidic environments?

- Methodological Answer :

- Conduct controlled stability studies:

- Prepare buffered solutions (pH 1–5) and monitor decomposition via HPLC.

- Compare activation energies (Eₐ) derived from Arrhenius plots.

- Reconcile differences by identifying hidden variables (e.g., trace metal impurities, light exposure).

- Propose a unified degradation mechanism using isotopic labeling (e.g., ¹⁸O in aldehyde group).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.